molecular formula C12H11NO2S B370921 N-(2-acetyl-1-benzothien-3-yl)acetamide

N-(2-acetyl-1-benzothien-3-yl)acetamide

Cat. No.: B370921
M. Wt: 233.29g/mol
InChI Key: BOGGTGOYPVLXBQ-UHFFFAOYSA-N
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Description

N-(2-Acetyl-1-benzothien-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiophene core substituted with acetyl and acetamide groups at the 2- and 3-positions, respectively.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29g/mol

IUPAC Name

N-(2-acetyl-1-benzothiophen-3-yl)acetamide

InChI

InChI=1S/C12H11NO2S/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15)

InChI Key

BOGGTGOYPVLXBQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole and Benzothiophene Families
  • N-(1,3-Benzothiazol-2-yl)acetamide ():
    This compound replaces the benzothiophene ring with a benzothiazole core. The thiazole nitrogen alters electronic properties, increasing polarity and hydrogen-bonding capacity compared to the benzothiophene derivative. Crystallographic studies reveal planar conformations stabilized by N–H⋯N hydrogen bonds, a feature likely shared by N-(2-acetyl-1-benzothien-3-yl)acetamide .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives ():
    These compounds incorporate trifluoromethyl and methoxy substituents on the benzothiazole ring. The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, contrasting with the acetyl group in the target compound, which may increase electrophilicity .

Table 1: Structural Comparison of Acetamide Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Benzothiophene 2-Acetyl, 3-acetamide ~249.3 (estimated) High aromaticity, moderate polarity
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole 2-Acetamide 192.2 Planar crystal packing, H-bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole 6-CF₃, 2-acetamide 274.3 Enhanced lipophilicity, metabolic stability
Phenethyl and Aromatic Acetamides
  • N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (): This compound features a phenethyl backbone with acetyl and acetamide groups. NMR data (¹H: δ 2.61 ppm for acetyl; ¹³C: 201.5 ppm for ketone) suggest distinct electronic environments for the acetyl group .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    The dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the acetylated benzothiophene. Crystallography shows a 79.7° dihedral angle between aromatic rings, influencing packing and stability .

Table 2: Substituent Effects on Acetamide Properties

Compound Aromatic System Functional Groups Key Spectral Data (¹³C NMR) Biological Relevance
This compound Benzothiophene Acetyl (C=O), acetamide (N–CO) Expected C=O: ~200 ppm (acetyl) Potential kinase inhibition
N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide Phenyl Acetyl, methoxy 201.5 ppm (acetyl), 56.1 ppm (OCH₃) Antimicrobial activity
Dimethenamid () Thienyl Chloro, methoxy Liquid state (PS), MW 275.8 Herbicidal activity

Physicochemical and Functional Differences

  • Solubility : The benzothiophene core may reduce aqueous solubility compared to benzothiazole or phenethyl analogs due to increased hydrophobicity.
  • Bioactivity : Unlike pesticidal acetamides (e.g., dimethenamid ), the target compound’s benzothiophene structure aligns more with pharmaceutical intermediates, such as kinase inhibitors or anti-inflammatory agents.
  • Stability: The acetyl group’s electron-withdrawing effect could destabilize the acetamide bond under acidic conditions, a trait less pronounced in methoxy-substituted analogs .

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